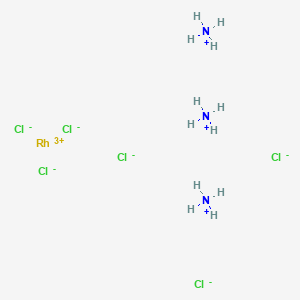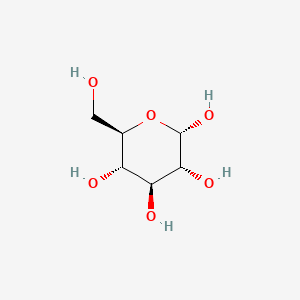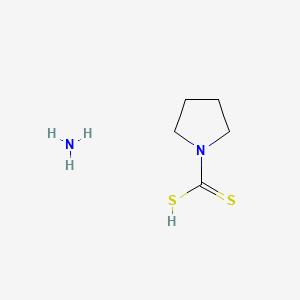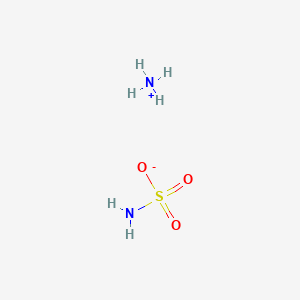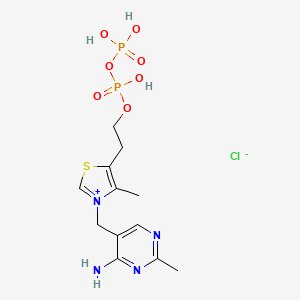
Gallium(III) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium(III) oxide, also known as gallium trioxide or gallium sesquioxide, is an inorganic compound with the chemical formula Ga₂O₃. It is a white crystalline powder that is insoluble in water but soluble in most acids. This compound is an ultra-wide-bandgap semiconductor with a bandgap of 4.7–4.9 eV, making it a promising material for applications in power electronics, phosphors, and gas sensing .
Méthodes De Préparation
Gallium(III) oxide can be synthesized through various methods:
Analyse Des Réactions Chimiques
Gallium(III) oxide undergoes various chemical reactions:
Oxidation: Gallium reacts with dioxygen to form this compound (4 Ga + 3 O₂ → 2 Ga₂O₃).
Hydration: This compound reacts with water to form gallium(III) hydroxide (Ga₂O₃ + 3 H₂O → 2 Ga(OH)₃).
Reduction: this compound can be reduced to gallium metal using reducing agents such as hydrogen or carbon monoxide.
Common reagents and conditions used in these reactions include dioxygen for oxidation, water for hydration, and hydrogen or carbon monoxide for reduction. Major products formed from these reactions include gallium(III) hydroxide and gallium metal.
Applications De Recherche Scientifique
Gallium(III) oxide has a wide range of scientific research applications:
Power Electronics: Due to its ultra-wide bandgap and high breakdown electric field, this compound is used in power electronic devices such as Schottky barrier diodes and field-effect transistors.
Gas Sensors: This compound is used in high-temperature gas sensors due to its excellent gas sensing properties.
Luminescent Phosphors: It is used in luminescent phosphors for applications in lighting and displays.
Biomedical Applications: This compound is being explored for its potential use in biomedicine, including as a multifunctional drug carrier and in the treatment of various disorders.
Mécanisme D'action
The mechanism by which gallium(III) oxide exerts its effects varies depending on the application:
Semiconductor Devices: In power electronics, this compound’s wide bandgap and high breakdown electric field allow it to handle high voltages and temperatures, making it suitable for high-power devices.
Biomedical Applications: This compound can promote apoptosis by consuming intracellular iron, enhancing reactive oxygen species production, and activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
Gallium(III) oxide is compared with other wide-bandgap semiconductors such as gallium nitride (GaN) and silicon carbide (SiC):
Thermal Conductivity: This compound has lower thermal conductivity compared to gallium nitride and silicon carbide, which can be a limitation in certain applications.
Similar compounds include gallium nitride, silicon carbide, and aluminum oxide.
Propriétés
IUPAC Name |
oxo(oxogallanyloxy)gallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQVBEXLDFYHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ga]O[Ga]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031359 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-21-4 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
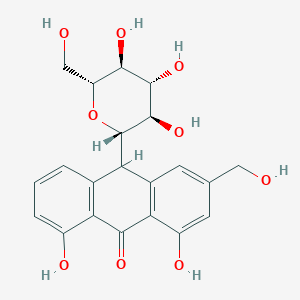
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
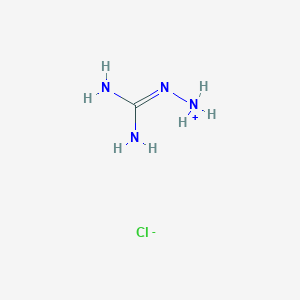
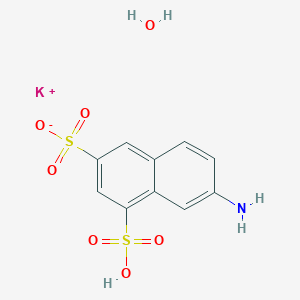


![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
